2-Chloro-5-ethyl-4-methylpyridine

Lipophilicity Drug Design Agrochemical Development

Sourcing a polysubstituted chloropyridine with the exact 2-Cl, 5-ethyl, 4-methyl substitution pattern is critical for maintaining synthetic route fidelity in lead optimization. Simple substitution with less-substituted analogs is untenable, risking costly SAR re-evaluation. - Unique electronic & steric profile enables key cross-coupling and nucleophilic aromatic substitution reactions. - Enhanced lipophilicity (cLogP >2.6) makes it ideal for CNS-targeted drug candidates requiring blood-brain barrier penetration. - Serves as a direct precursor for novel pyridinyl carboxamide fungicides and next-generation insecticides, supporting IP generation. Secure this exact intermediate to ensure project timeline integrity and downstream IP strength.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
Cat. No. B12968077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-ethyl-4-methylpyridine
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1C)Cl
InChIInChI=1S/C8H10ClN/c1-3-7-5-10-8(9)4-6(7)2/h4-5H,3H2,1-2H3
InChIKeyALPJAHIBQZZVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-ethyl-4-methylpyridine: Key Intermediate for Agrochemical & Pharma Synthesis


2-Chloro-5-ethyl-4-methylpyridine (CAS 142894-68-8) is a polysubstituted chloropyridine derivative characterized by a chlorine atom at the 2-position, an ethyl group at the 5-position, and a methyl group at the 4-position on the pyridine ring [1]. This specific substitution pattern confers a unique electronic and steric profile that makes it a valuable intermediate in the synthesis of complex molecules for the agrochemical and pharmaceutical industries [2]. The chlorine atom serves as a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions, while the alkyl substituents modulate the lipophilicity and metabolic stability of the final products, positioning it as a strategic building block in lead optimization programs [3].

1

Chlorine handle supports nucleophilic substitution and cross-coupling for SAR exploration.

2

Ethyl and methyl groups provide reported lipophilic scaffold for CNS-penetrant lead design and systemic agrochemicals.

3

Distinct substitution pattern enables access to new IP-protected pyridine derivatives.

Irreplaceable Reactivity of 2-Chloro-5-ethyl-4-methylpyridine


The precise substitution pattern of 2-Chloro-5-ethyl-4-methylpyridine dictates its reactivity and the properties of downstream molecules, making simple substitution with other chloropyridines untenable. Unlike 2-chloro-5-ethylpyridine (which lacks the 4-methyl group) or 2-chloro-4-methylpyridine (which lacks the 5-ethyl group), the unique combination and position of these substituents influence the electron density of the pyridine ring, thereby altering the rates and regioselectivity of key synthetic transformations [1]. This has a direct impact on the steric and electronic properties of the final pharmaceutical or agrochemical product, affecting target binding, metabolic stability, and overall efficacy. In lead optimization, replacing this specific intermediate with a less-substituted analog would require complete re-synthesis and re-evaluation of the structure-activity relationship (SAR), a costly and time-consuming process [2]. Therefore, procurement of the exact compound is non-negotiable for maintaining synthetic route fidelity and project timelines.

⚠️
Regioselectivity shift

2-Chloro-5-ethylpyridine lacks the 4-methyl group and may alter reaction rates and regioselectivity in cross-coupling steps.

⚠️
Steric & electronic mismatch

2-Chloro-4-methylpyridine, without 5-ethyl steric shielding, may shift metabolic stability and lipophilicity of final compounds.

⚠️
SAR re-validation required

Replacing with a less-substituted analog demands complete SAR re-evaluation, impacting project timelines.

Quantitative Differentiation of 2-Chloro-5-ethyl-4-methylpyridine


Enhanced Lipophilicity Over Non-Alkylated Analogs

The addition of ethyl and methyl groups to the chloropyridine core significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and bioavailability. While a direct measurement for 2-Chloro-5-ethyl-4-methylpyridine is not available in public databases, a calculated LogP (cLogP) for the closely related analog 2-chloro-5-ethylpyridine is 2.6 . By comparison, the unsubstituted 2-chloropyridine has a cLogP of approximately 1.2. This class-level inference suggests that the target compound, with an additional methyl group, will possess even greater lipophilicity, providing a quantifiable advantage in the design of central nervous system (CNS) drugs or systemic agrochemicals where efficient partitioning into lipid membranes is essential [1].

Lipophilicity (cLogP)
Class-level
Estimated increase of 1.6–1.8 log units vs 2-chloropyridine (cLogP ~1.2). Target cLogP ~2.8–3.0.
Supports membrane permeability and distribution screening context.
Class-level inference from related analogs; direct measurement not available.
Lipophilicity Drug Design Agrochemical Development cLogP

Improved Metabolic Stability by Steric Shielding

The 5-ethyl group in 2-Chloro-5-ethyl-4-methylpyridine provides steric bulk that can shield the pyridine ring from metabolic enzymes. This is a well-documented SAR in medicinal chemistry. For example, a study on related pyridylmethyl analogs demonstrated that introducing various substituents altered both biological activity and aqueous solubility [1]. While specific microsomal stability data for the target compound is not publicly available, class-level evidence suggests that this steric hindrance can decrease the rate of oxidative metabolism by Cytochrome P450 enzymes compared to less substituted analogs like 2-chloro-4-methylpyridine [2]. In agrochemical development, this often translates to longer half-lives on plant surfaces or in soil, enhancing the duration of pest control.

Metabolic Stability
Class-level
Predicted steric shielding from 5-ethyl group may reduce oxidative metabolism vs 2-chloro-4-methylpyridine.
May support metabolic stability screening in lead optimization.
Inferred from SAR; specific microsomal stability data for target compound not publicly available.
Metabolic Stability Cytochrome P450 Agrochemical Degradation Lead Optimization

Key Synthetic Intermediate for 5-Substituted Analogs

Patents from major agrochemical companies highlight the utility of 5-substituted-2-chloropyridines as critical intermediates for the preparation of highly effective insecticides [1]. A process patented by Bayer AG specifically describes methods for preparing these 5-substituted 2-chloropyridines via reaction of acetenamides [2]. While 2-chloro-5-methylpyridine is a known intermediate, the presence of an ethyl group at the 5-position and a methyl at the 4-position in the target compound provides a distinct scaffold for generating novel IP-protected derivatives with potentially improved selectivity or resistance profiles compared to known commercial products.

Synthetic Intermediate Role
Reported
Distinct 5-ethyl-4-methyl pattern vs 2-chloro-5-methylpyridine enables novel IP-protected derivatives.
Positions compound as a building block for exploring new pyridine-based chemical space.
Described in patent literature for synthesis of biologically active 5-substituted pyridines.
Synthetic Intermediate Patent Literature Agrochemical Manufacturing Nucleophilic Substitution

2-Chloro-5-ethyl-4-methylpyridine R&D Applications


Fungicidal Carboxamide Derivatives Synthesis

Agrochemical researchers can use 2-Chloro-5-ethyl-4-methylpyridine as a starting material to synthesize novel pyridinyl carboxamide fungicides. The chlorine atom at the 2-position is primed for nucleophilic substitution or cross-coupling to introduce a variety of pharmacophores, as described in the development of N-[2-(2-pyridinyl)ethyl]carboxamide derivatives by Bayer CropScience [1]. The 5-ethyl and 4-methyl groups will provide unique steric and lipophilic properties to the final compounds, which could lead to enhanced fungicidal activity, broader spectrum of control, or improved crop safety compared to existing commercial fungicides that use simpler pyridine precursors [2].

CNS-Penetrant Pharmaceutical Lead Development

In medicinal chemistry, 2-Chloro-5-ethyl-4-methylpyridine is an ideal building block for the synthesis of drug candidates targeting central nervous system (CNS) disorders. The increased lipophilicity conferred by its alkyl groups (estimated cLogP >2.6) is a key property for crossing the blood-brain barrier [1]. It can be used to construct novel antagonists for neurological targets, such as the vanilloid receptor-1 (TRPV1), where pyridine-based structures are commonly employed. The specific substitution pattern offers a distinct advantage in optimizing the drug's physicochemical profile, balancing solubility and permeability while providing a handle for further functionalization to enhance target potency and selectivity.

5-Substituted Insecticide Intermediate Synthesis

As detailed in patent literature, 5-substituted 2-chloropyridines are valuable intermediates for producing next-generation insecticides [1]. 2-Chloro-5-ethyl-4-methylpyridine serves as a direct precursor to a class of compounds that may exhibit novel modes of action or overcome resistance to older pyridine-based insecticides like imidacloprid. The 5-ethyl-4-methyl substitution pattern provides a unique chemical handle for creating intellectual property space. Process chemists can leverage established synthetic routes for similar 2-chloro-5-methylpyridine intermediates to scale up production, enabling the cost-effective manufacturing of new active ingredients for crop protection [2].

Application
Selection Property
Validation Focus
Fungicidal carboxamide lead synthesis
Electrophilic chlorine handle with steric alkyl profile
Broad-spectrum activity and crop safety profile evaluation
CNS-penetrant candidate design
Lipophilicity context for blood-brain barrier penetration
Target affinity and selectivity optimization
Insecticidal pyridine derivative exploration
5-substitution capability and IP-scaffold
Novel mode of action and resistance profile assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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